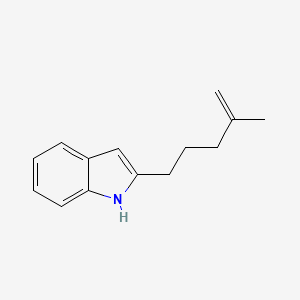![molecular formula C38H34S2 B12525127 Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- CAS No. 653600-39-6](/img/structure/B12525127.png)
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two phenyl groups substituted with tert-butylthio groups at the 9 and 10 positions of the anthracene core. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with 4-[(1,1-dimethylethyl)thio]phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
Mécanisme D'action
The mechanism of action of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is primarily based on its ability to absorb and emit light. The compound’s photophysical properties are influenced by the presence of the phenyl and tert-butylthio groups, which enhance its fluorescence quantum yield. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis, which is the basis for its use in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the tert-butylthio groups.
9,10-Bis(4-biphenyl)anthracene: Contains biphenyl groups instead of phenyl groups.
9,10-Bis(2-naphthyl)anthracene: Substituted with naphthyl groups.
Uniqueness
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is unique due to the presence of tert-butylthio groups, which significantly enhance its photophysical properties, making it more suitable for applications in optoelectronics and photodynamic therapy compared to its analogs .
Propriétés
Numéro CAS |
653600-39-6 |
|---|---|
Formule moléculaire |
C38H34S2 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
9,10-bis[2-(4-tert-butylsulfanylphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C38H34S2/c1-37(2,3)39-29-21-15-27(16-22-29)19-25-35-31-11-7-9-13-33(31)36(34-14-10-8-12-32(34)35)26-20-28-17-23-30(24-18-28)40-38(4,5)6/h7-18,21-24H,1-6H3 |
Clé InChI |
AVXKBLLRXMIXCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


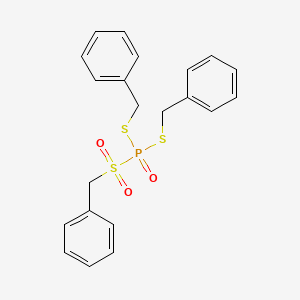

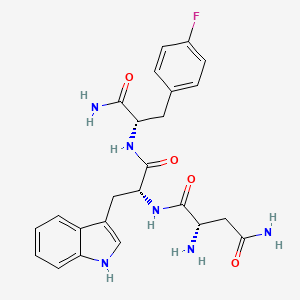
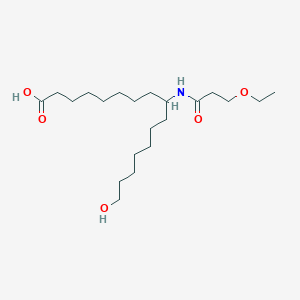
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
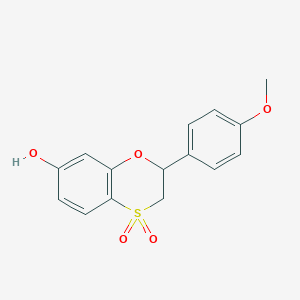
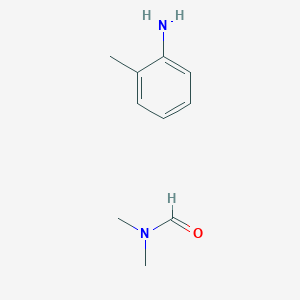
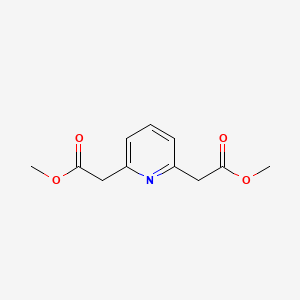
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
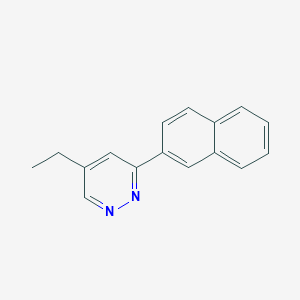
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
